4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid
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Overview
Description
4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thioxo group and a benzenesulphonic acid moiety. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenesulphonic acid with isothiocyanates, followed by cyclization to form the quinazoline ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzenesulphonic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)acetic acid
- 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)propanoic acid
Uniqueness
Compared to similar compounds, 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid is unique due to the presence of the benzenesulphonic acid moiety. This functional group imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in substitution reactions. These characteristics make it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
34330-07-9 |
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Molecular Formula |
C14H10N2O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H10N2O4S2/c17-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)22(18,19)20/h1-8H,(H,15,21)(H,18,19,20) |
InChI Key |
AENMRVKTNNJRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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